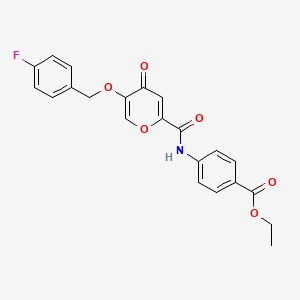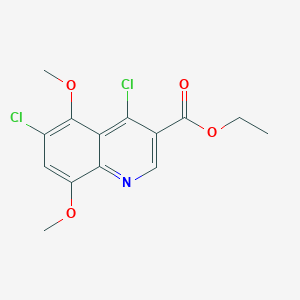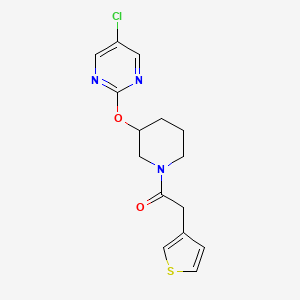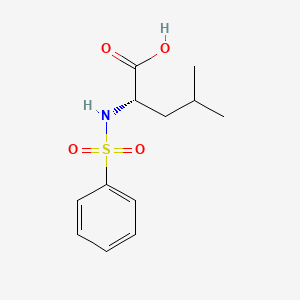
N-(4-chloro-2-methylphenyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-2-methylphenyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide (CTC) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTC belongs to the class of thiazole-containing compounds, which are known to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on developing efficient synthetic routes for creating thiazole derivatives, which are valuable in medicinal chemistry due to their diverse biological activities. For example, Kumar et al. (2013) reported a chemoselective thionation-cyclization method to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, highlighting the importance of such compounds in drug development (S. V. Kumar, G. Parameshwarappa, & H. Ila, 2013).
Anticancer Activity
Novel thiazole derivatives have been synthesized and evaluated for their potential anticancer activities. Cai et al. (2016) discovered that a compound with a 4-chloro-2-methylphenyl amido substituted thiazole exhibited significant activity against various cancer cell lines, underscoring the therapeutic potential of such molecules (Wen-Xi Cai et al., 2016).
Antimicrobial Properties
Research has also delved into the antimicrobial properties of thiazole derivatives. Desai et al. (2011) synthesized a series of compounds and evaluated their in vitro antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (N. Desai, A. Dodiya, & P. N. Shihora, 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chloro-2-methylphenyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide involves the reaction of 4-chloro-2-methylaniline with 2-thiophenecarboxylic acid to form 2-(4-chloro-2-methylphenyl)thiophene-3-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-1,3-thiazole-4-carboxamide to form the final product.", "Starting Materials": [ "4-chloro-2-methylaniline", "2-thiophenecarboxylic acid", "thionyl chloride", "2-amino-1,3-thiazole-4-carboxamide" ], "Reaction": [ "4-chloro-2-methylaniline is reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent such as EDCI or DCC to form 2-(4-chloro-2-methylphenyl)thiophene-3-carboxylic acid.", "2-(4-chloro-2-methylphenyl)thiophene-3-carboxylic acid is then reacted with thionyl chloride in the presence of a base such as pyridine to form the corresponding acid chloride.", "The acid chloride is then reacted with 2-amino-1,3-thiazole-4-carboxamide in the presence of a base such as triethylamine to form N-(4-chloro-2-methylphenyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide." ] } | |
CAS RN |
1297610-02-6 |
Product Name |
N-(4-chloro-2-methylphenyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide |
Molecular Formula |
C21H23ClN4O4S |
Molecular Weight |
462.95 |
IUPAC Name |
3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C21H23ClN4O4S/c1-13(2)30-18-10-4-15(5-11-18)12-23-20(27)19-14(3)24-25-21(19)31(28,29)26-17-8-6-16(22)7-9-17/h4-11,13,26H,12H2,1-3H3,(H,23,27)(H,24,25) |
InChI Key |
TUMDWANWRXDIHY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)OC(C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2560747.png)


![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B2560755.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2560757.png)



![2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2560762.png)
![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate](/img/structure/B2560764.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2560767.png)
